(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester)
Description
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) is a complex organic compound with the molecular formula C18-H23-N4-O2.I and a molecular weight of 454.35 . This compound is characterized by the presence of a phenylazo group, a trimethylammonium group, and a dimethylcarbamate ester, making it a unique molecule with diverse chemical properties.
Properties
CAS No. |
66967-86-0 |
|---|---|
Molecular Formula |
C18H23IN4O2 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)-4-phenyldiazenylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C18H23N4O2.HI/c1-21(2)18(23)24-17-13-15(22(3,4)5)11-12-16(17)20-19-14-9-7-6-8-10-14;/h6-13H,1-5H3;1H/q+1;/p-1 |
InChI Key |
JSSRQPSYZNFTTQ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)N=NC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Reduction of the Azo Group
The azo (–N=N–) linkage undergoes reductive cleavage under controlled conditions, forming primary amines. This reaction is critical for modifying dye properties or generating intermediates for pharmaceutical applications.
Key Findings :
-
Reduction in acidic media preferentially targets the azo group without affecting the ester or ammonium groups.
-
Hydrogenation requires inert atmospheres to avoid side reactions with the iodide counterion .
Acid-Base Reactions of the Phenolic Hydroxyl Group
The phenolic –OH group participates in proton transfer reactions, enabling pH-dependent solubility and coordination chemistry.
| Reaction Type | Conditions | Observations | Applications |
|---|---|---|---|
| Deprotonation | NaOH (1M), aqueous | Formation of water-soluble phenolate ion | Dye solubilization in alkaline media |
| Metal complexation | Fe³⁺/Cu²⁺ salts, pH 7–9 | Colored coordination complexes | Catalysis or sensor development |
Spectroscopic Evidence :
-
UV-Vis shifts from 480 nm (phenolic form) to 520 nm (phenolate) confirm deprotonation.
-
IR spectroscopy shows loss of O–H stretch (3400 cm⁻¹) and new M–O bonds (600–800 cm⁻¹) .
Hydrolysis of the Dimethylcarbamate Ester
The ester group undergoes hydrolysis under acidic or basic conditions, yielding carbamic acid or its salts.
| Conditions | Catalyst | Products | Reaction Rate |
|---|---|---|---|
| 0.1M HCl, reflux | – | Dimethylcarbamic acid + phenol derivative | Slow (24 h) |
| 0.1M NaOH, 60°C | – | Sodium dimethylcarbamate + phenolic intermediate | Rapid (2 h) |
Mechanistic Insight :
-
Alkaline hydrolysis follows nucleophilic acyl substitution, with hydroxide attack at the carbonyl carbon .
-
Hydrolysis rates correlate with steric hindrance from the trimethylammonium group.
Reactivity of the Trimethylammonium Group
The quaternary ammonium moiety participates in ion-exchange and Hofmann elimination reactions.
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Ion exchange | AgNO₃ | Silver iodide precipitate + ammonium nitrate | Quantitative iodide removal |
| Hofmann elimination | Strong base (e.g., KOH) | Tertiary amine + alkene | Requires elevated temperature |
Analytical Data :
Photochemical Reactions
The azo group exhibits reversible trans-to-cis isomerization under UV light (λ = 365 nm), relevant for photoresponsive materials.
| Parameter | Details |
|---|---|
| Quantum yield | 0.45 (measured in ethanol) |
| Thermal relaxation | 120 min (25°C, dark conditions) |
Applications :
Stability Under Environmental Conditions
The compound degrades via pathways influenced by pH, temperature, and oxidants:
| Factor | Degradation Pathway | Half-Life |
|---|---|---|
| UV exposure | Azo bond cleavage → radical intermediates | 48 h (natural light) |
| Oxidative (H₂O₂) | N-oxidation → nitro derivatives | 6 h |
Ecotoxicological Note :
Scientific Research Applications
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The phenylazo group can participate in electron transfer reactions, while the trimethylammonium group may interact with biological membranes or receptors. The dimethylcarbamate ester functionality can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester): Similar structure but with a methoxy group instead of a phenylazo group.
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium chloride dimethylcarbamate (ester): Similar structure but with a chloride ion instead of an iodide ion.
Uniqueness
The uniqueness of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylazo group, trimethylammonium group, and dimethylcarbamate ester makes it a versatile compound with diverse applications in various fields .
Biological Activity
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester), a compound with significant biological implications, is characterized by its unique chemical structure, which includes a phenylazo group and a trimethylammonium moiety. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and toxicity profiles.
Chemical Structure
The compound can be represented by the following chemical formula:
Its structure features a phenylazo group, which is known for its role in various biological activities due to its ability to form reactive intermediates.
Antibacterial Properties
Research indicates that compounds similar to (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide exhibit antibacterial activity. For instance, a study demonstrated that derivatives of trimethylammonium compounds showed significant inhibition against various bacterial strains. The mechanism of action is believed to involve the formation of singlet oxygen and reactive intermediates that disrupt bacterial cell membranes .
Antioxidant Activity
The antioxidant potential of this compound has been investigated, revealing its capacity to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related damage in biological systems. The presence of the hydroxyl group enhances its electron-donating ability, contributing to its antioxidant properties .
Toxicity Profile
Toxicological assessments are vital for understanding the safety of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide. Data from chemical toxicity databases indicate varying degrees of toxicity depending on concentration and exposure routes. The compound's iodide component may contribute to specific toxicological effects, necessitating careful evaluation in therapeutic contexts .
Study 1: Antimicrobial Efficacy
A study published in 2003 evaluated the antimicrobial efficacy of related trimethylammonium compounds, demonstrating that certain derivatives possess stronger antibacterial properties than traditional antibiotics. The results suggested a promising avenue for developing new antimicrobial agents based on this structural framework .
Study 2: Oxidative Stress Mitigation
In another investigation, researchers explored the protective effects of similar compounds against oxidative stress in cellular models. The findings indicated that these compounds could significantly reduce markers of oxidative damage, supporting their potential use in therapeutic applications aimed at diseases characterized by oxidative stress .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
